Methyl 3-(4-butyrylbenzamido)propanoate
Description
Methyl 3-(4-butyrylbenzamido)propanoate (CAS 1383803-08-4) is a methyl ester derivative featuring a propanoate backbone substituted with a 4-butyrylbenzamido group. Structural analogs of this compound often serve as precursors in multicomponent reactions or as ligands targeting protein domains, but specific biological or physicochemical data for this compound remain sparse in publicly accessible literature.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 3-[(4-butanoylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C15H19NO4/c1-3-4-13(17)11-5-7-12(8-6-11)15(19)16-10-9-14(18)20-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |
InChI Key |
WTQQJNNJZJGMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 3-(4-butyrylbenzamido)propanoate, highlighting differences in substituents, commercial availability, and inferred properties:
Key Observations:
Substituent Effects on Reactivity and Solubility: The butyryl group in the target compound enhances lipophilicity compared to polar groups like carbamoyl or sulfonamido. This may improve membrane permeability but reduce aqueous solubility. Sulfonamido and carbamoyl analogs (e.g., Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate) are more hydrophilic, favoring interactions with polar biological targets .
Synthetic Challenges: Analogs like Ethyl-2-(N-(4-(3,5-dimethylisoxazol-4-yl)benzyl)-4-methoxybenzamido)propanoate exhibit low yields (17%) in multistep syntheses involving reductive amination and Suzuki couplings . This suggests that similar methods for this compound may require optimization to improve efficiency.
This may reflect its novelty or niche applications.
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